molecular formula C8H6O B1266645 2-Ethynylphenol CAS No. 5101-44-0

2-Ethynylphenol

Cat. No. B1266645
CAS RN: 5101-44-0
M. Wt: 118.13 g/mol
InChI Key: KTLQDZRFPKXZSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Ethynylphenol derivatives can be achieved through palladium-catalyzed reactions involving o-ethynylphenols with unsaturated triflates or halides, leading to various substituted benzo[b]furans. This process is facilitated by a coupling followed by an in situ cyclization step (Arcadi et al., 1996). Additionally, the direct catalytic asymmetric synthesis of highly functionalized (2-ethynylphenyl)alcohols has been achieved via Barbas-List aldol reaction, which is significant for its high yield and selectivity, providing a pathway to medicinal important compounds (Dhevalapally B. Ramachary et al., 2012).

Molecular Structure Analysis

The molecular structure of 2-Ethynylphenol derivatives, such as bis(2-tetrathiafulvalenylethynylphenyl)ethynes, has been elucidated through synthetic methods like the Sonogashira coupling reaction. These compounds exhibit unique conformational changes and electrochromic properties, which are crucial for developing advanced materials (M. Hasegawa et al., 2009).

Chemical Reactions and Properties

2-Ethynylphenol undergoes chemoselective oxidative polymerization, resulting in polymers with ethynyl groups in their side chains. This process, catalyzed by horseradish peroxidase and hydrogen peroxide, highlights the compound's potential for creating new materials with specific properties (H. Tonami et al., 2000).

Physical Properties Analysis

Investigations into the physical properties of 2-Ethynylphenol derivatives have led to insights into their stability, crystalline structures, and potential applications. For instance, the crystal structures of diarylethene trimers bridged by ethenyl and ethynyl groups reveal their photochromic behaviors and quantum yield, which are essential for understanding their functionality in light-responsive materials (Hyunbong Choi et al., 2006).

Chemical Properties Analysis

The chemical properties of 2-Ethynylphenol and its derivatives, such as their redox behavior, are critical for their application in electronic devices and materials science. Studies on polyiron complexes with ethynylphenol units have evaluated their performance as molecular wires, showcasing the compound's utility in the development of redox-active materials (Yuya Tanaka et al., 2007).

Scientific Research Applications

1. De Novo Synthesis of Axially Chiral Heterobiaryl Scaffolds

  • Summary of Application: 2-Ethynylphenol is used in the de novo synthesis of axially chiral heterobiaryl scaffolds. These structures are important in many natural products, pharmaceutically active molecules, and chiral ligands .
  • Methods of Application: The process involves a variety of approaches for constructing these skeletons. De novo synthesis, due to its highly convergent and superior atom economy, serves as a promising strategy to access these challenging scaffolds .
  • Results or Outcomes: The process has been successful in creating axially chiral heterobiaryl scaffold via de novo synthetic strategies .

2. Synthesis of m- and p-Ethynylphenol

  • Summary of Application: 2-Ethynylphenol is used in the synthesis of m- and p-Ethynylphenol. These compounds can be used as intermediates for fluorinated liquid crystals and potential high temperature crosslinking endcapping agents for high transition temperature (Tg) arylene ethers .
  • Methods of Application: The synthesis involves coupling m-Iodophenol with 2-methylbut-3-yn-2-ol in the presence of PdCl2–CuI–Ph3P-in triethyl-amine to afford 3-(3-hydroxy-3-methylbut-1-ynyl)phenol, which is then converted into m-ethynylphenol .
  • Results or Outcomes: The procedure has been reported as a convenient method for the synthesis of m- and p-ethynylphenol .

3. Phenolic Compounds in Industrial Applications

  • Summary of Application: Phenolic compounds, including 2-Ethynylphenol, have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities, which has led to great interest in their use by several industries .
  • Methods of Application: The application of these compounds in industry involves developing strategies to improve bioavailability, sustainable technologies of extraction and refinement, and stability procedures to increase the range of applicability .
  • Results or Outcomes: Despite the large potential applicability in industry, phenolic compounds still face some issues making it necessary to develop strategies to improve bioavailability, sustainable technologies of extraction and refinement, and stability procedures to increase the range of applicability .

4. Organocatalytic Intramolecular [4+2] Cycloaddition

  • Summary of Application: 2-Ethynylphenol is used in the organocatalytic intramolecular [4+2] cycloaddition .
  • Methods of Application: The process involves the rearrangement of 2-ethynylphenol .
  • Results or Outcomes: The transformation was achieved with a catalyst loading as low as 0.1 mol%, and a gram-scale synthesis .

5. Phenolic Compounds in Food & Function

  • Summary of Application: Phenolic compounds, including 2-Ethynylphenol, have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities, among others, which has led to great interest in their use in the formulation of nutraceutical products .
  • Methods of Application: The application of these compounds in industry involves developing strategies to improve bioavailability, sustainable technologies of extraction and refinement, and stability procedures to increase the range of applicability .
  • Results or Outcomes: Despite the large potential applicability in industry, phenolic compounds still face some issues making it necessary to develop strategies to improve bioavailability, sustainable technologies of extraction and refinement, and stability procedures to increase the range of applicability .

6. Synthesis of Novel Axially Chiral Molecules

  • Summary of Application: 2-Ethynylphenol is used in the synthesis of novel axially chiral molecules. These molecules have well-reported health benefits; a daily diet enriched in these compounds is important to promote well-being .
  • Methods of Application: The process involves the rearrangement of 2-ethynylphenol .
  • Results or Outcomes: The transformation was achieved with a catalyst loading as low as 0.1 mol%, and a gram-scale synthesis .

properties

IUPAC Name

2-ethynylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O/c1-2-7-5-3-4-6-8(7)9/h1,3-6,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLQDZRFPKXZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199016
Record name Phenol, 2-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynylphenol

CAS RN

5101-44-0
Record name Phenol, 2-ethynyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005101440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-ethynyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethynylphenol
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Synthesis routes and methods I

Procedure details

In the process described in Bull. Chem. Soc. Japan 29, 470-1(1956), benzofuran is heat-refluxed in the presence of pyridine and metallic sodium and thereafter treated with water to obtain 2-hydroxyphenylacetylene in 54% yield.
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Synthesis routes and methods II

Procedure details

A 500 ml., three-necked, round-bottomed flask equipped with a thermometer, magnetic stirring bar, reflux condenser, and means for providing a nitrogen atmosphere was charged with a solution of 2,3-benzofuran, 19.0 g. (0.161 mole) in 190 ml. (186 g., 2.35 mole) of pyridine. The reaction system was purged with nitrogen and kept under nitrogen atmosphere throughout the course of reaction. Then freshly cut sodium metal, 11.3 g. (0.490 mole), was added, and the mixture was stirred magnetically and heated with a silicon-oil bath at 190° (reaction mixture temperature 117°) for 4 hours. After cooling to room temperature, the black reaction mixture was treated by successive dropwise addition of 100 ml. of pyridine, 50 ml. of 50% (v/v) pyridine-water, and 100 ml. of water. The resulting red-brown reaction mixture was extracted with 400 ml. of ether. The pyridine-water layer was acidified with excess (750 ml.) of 6 N HCl solution, while the reaction temperature was kept between 20°-30° with an ice-water bath. The acidified mixture was extracted with four 300 ml.-portions of ether. The combined ethereal extracts were washed with 200 ml of 6 N HCl solution and three 200 ml.-portions of water, dried over MgSO4 and concentrated to give 15.3 g. of yellow-brown oil, which was further purified by distillation via a 5" Vigreux column giving rise to 11.7 g. (62% yield) of colorless product, bp12mm 72°-73°.
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Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethynylphenol

Citations

For This Compound
124
Citations
Y Liu, X Wu, S Li, L Xue, C Shan, Z Zhao… - Angewandte …, 2018 - Wiley Online Library
… developed a broadly applicable organocatalytic atroposelective intramolecular [4+2] cycloaddition of in situ generated vinylidene ortho-quinone methides (VQMs), from 2-ethynylphenol …
Number of citations: 104 onlinelibrary.wiley.com
X Wu, L Xue, D Li, S Jia, J Ao, J Deng… - Angewandte Chemie …, 2017 - Wiley Online Library
… mass spectroscopy demonstrated that a vinylidene ortho-quinone methide intermediate was involved and possibly resulted from a prototropic rearrangement of 2-ethynylphenol. …
Number of citations: 81 onlinelibrary.wiley.com
MJ Bosiak - ACS Catalysis, 2016 - ACS Publications
… The protocol involves two Sonogashira coupling reactions, followed by 2-ethynylphenol cyclization leading to 2-arylbenzofuran derivatives. The process occurs smoothly under mild …
Number of citations: 45 pubs.acs.org
T Shoji, M Tanaka, S Takagaki, K Miura… - Organic & …, 2018 - pubs.rsc.org
… of 1-iodoazulenes 1a–1d with 2-ethynylphenol 25 gave 2,3-bis(… Thus, the reaction of 1-iodoazulene 1a with 2-ethynylphenol … ring of the azulene moiety with 2-ethynylphenol afforded the …
Number of citations: 21 pubs.rsc.org
C Shan, T Zhang, Q Xiong, H Yan… - Chemistry–An Asian …, 2019 - Wiley Online Library
… (VQMs) 13 formed by the reaction of 2-ethynylphenol derivatives with alkynes (Scheme 2). The … From a mechanistic point of view, we believe that 2-ethynylphenol will provide an axially …
Number of citations: 10 onlinelibrary.wiley.com
T Namba, Y Hayashi, S Kawauchi… - … A European Journal, 2018 - Wiley Online Library
… (alkyne) migrations of bis(2-ethynylphenol)silane 1, which … Thus, we first examined the synthesis of bis(2-ethynylphenol)… The reaction of lithiated THP-protected 2-ethynylphenol and …
T Shoji, Y Ariga, A Yamazaki, M Uda… - Bulletin of the …, 2021 - journal.csj.jp
… We have previously reported the reaction of 1-iodoazulenes with 2-ethynylphenol and that … in one-pot of the corresponding haloazulenes with 2-ethynylphenol. On the other hand, 1-(2-…
Number of citations: 6 www.journal.csj.jp
T Namba, Y Shibata, H Sugiyama, K Teraoka… - Chemistry …, 2018 - journal.csj.jp
… of symmetrical bis(2-ethynylphenol)silanes (Scheme 1a). This … the reaction of symmetrical bis(2-ethynylphenol)silane 1a, … of symmetrical bis(2-ethynylphenol)silanes. Properties of the …
Number of citations: 4 www.journal.csj.jp
Y Liang, LM Tao, YH Zhang, JH Li - Synthesis, 2008 - thieme-connect.com
… We found that the reaction of 2-ethynylphenol (1c) with (E)-1,2-diiodoalkenes 2b-d and 2f at room temperature for 18 hours and then at 100 C for 10-18 hours gave the desired 2-…
Number of citations: 30 www.thieme-connect.com
TC Berg, V Bakken, LL Gundersen, D Petersen - Tetrahedron, 2006 - Elsevier
… 6-(2-Benzofuryl)purines are readily available via a one-pot Sonogashira coupling–cyclization between 6-iodopurine and 2-ethynylphenol. When the same reaction was performed with o…
Number of citations: 32 www.sciencedirect.com

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